1-Methyl-1H,1'H-2,2'-biimidazole
Overview
Description
1-methyl-1h,1’h-[2,2’]biimidazolyl is a heterocyclic compound with the molecular formula C₇H₈N₄. It consists of two imidazole rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1h,1’h-[2,2’]biimidazolyl can be synthesized through several methods. One common approach involves the reaction of imidazole with methyl iodide in the presence of a base, such as potassium carbonate, to form the methylated imidazole derivative. This intermediate is then coupled with another imidazole molecule under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-methyl-1h,1’h-[2,2’]biimidazolyl typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1h,1’h-[2,2’]biimidazolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole rings are replaced by other groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives .
Scientific Research Applications
1-methyl-1h,1’h-[2,2’]biimidazolyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1-methyl-1h,1’h-[2,2’]biimidazolyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-biimidazole: Another biimidazole compound with similar structural features but without the methyl group.
1,1’-dimethyl-1h,1’h-[2,2’]biimidazolyl: A derivative with two methyl groups, one on each imidazole ring .
Uniqueness
1-methyl-1h,1’h-[2,2’]biimidazolyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-4-10-7(11)6-8-2-3-9-6/h2-5H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMGWZEBIQBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578440 | |
Record name | 1-Methyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37570-85-7 | |
Record name | 1-Methyl-2,2'-biimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037570857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-2,2'-BIIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EU2JXK7J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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